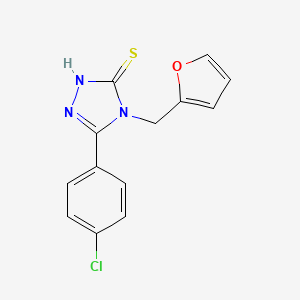

5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS/c14-10-5-3-9(4-6-10)12-15-16-13(19)17(12)8-11-2-1-7-18-11/h1-7H,8H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWPRSXBMKZBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazone Intermediates

A widely reported method starts with the condensation of 4-chlorobenzaldehyde and furfural with hydrazine hydrate to form a hydrazone intermediate. This intermediate undergoes cyclization with thiourea in acidic media, typically acetic acid or hydrochloric acid, to yield the triazole-3-thiol derivative.

- Reaction conditions: Reflux in acetic acid or ethanol, reaction times ranging from 3 to 6 hours.

- Yields: Generally high, often exceeding 75%.

- Observations: Evolution of hydrogen sulfide gas during cyclization indicates successful ring closure and thiol formation.

Alternative Route via 4-Amino-5-aryl-3-mercapto-1,2,4-triazole Precursors

Another approach involves synthesizing 4-amino-5-aryl-3-mercapto-(4H)-1,2,4-triazole intermediates by refluxing potassium dithiocarbazinate with hydrazine hydrate. These intermediates are then reacted with aldehydes such as 4-chlorobenzaldehyde to form Schiff bases, which can be further cyclized or modified to yield the target compound.

- Key reagents: Carbon disulfide, potassium hydroxide, hydrazine hydrate, 4-chlorobenzaldehyde.

- Reaction monitoring: Discoloration of the reaction mixture and gas evolution.

- Purification: Acid quenching, filtration, and recrystallization from ethanol or ethyl acetate.

Industrial Scale Adaptations

For larger-scale synthesis, continuous flow reactors and automated synthesis platforms are employed to optimize yield, purity, and throughput. Reaction parameters such as temperature, solvent system, and reagent stoichiometry are finely tuned to maximize efficiency while minimizing by-products.

- Advantages: Enhanced reproducibility, scalability, and environmental control.

- Typical solvents: Ethanol, acetic acid, or water-based mixtures.

- Process control: pH adjustment and temperature regulation during cyclization.

Reaction Conditions and Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrazone formation | 4-chlorobenzaldehyde, furfural, hydrazine hydrate | Ethanol or acetic acid | Reflux (80-100 °C) | 2-4 hours | 80-90 | Formation of hydrazone intermediate |

| Cyclization with thiourea | Hydrazone, thiourea | Acetic acid | Reflux (90-110 °C) | 3-6 hours | 75-85 | H2S evolution indicates thiol formation |

| Preparation of 4-amino-5-aryl-3-mercapto-triazole | Potassium dithiocarbazinate, hydrazine hydrate | Alcoholic KOH | Reflux (90 °C) | 4-5 hours | 77 | Intermediate for further reactions |

| Schiff base formation | 4-amino-3-mercapto-triazole, 4-chlorobenzaldehyde | Acetic acid | Room temp to reflux | 15 min to 3 h | 80-85 | Formation of Schiff base intermediate |

Mechanistic Insights

- The initial condensation forms hydrazone intermediates via nucleophilic attack of hydrazine on aldehyde carbonyl groups.

- Thiourea acts as a sulfur donor, facilitating cyclization to form the triazole ring and the thiol group at position 3.

- Acidic conditions protonate intermediates, promoting ring closure and stabilizing the triazole tautomeric forms.

- The thiol group can exist in equilibrium with its thione tautomer, influencing reactivity and stability.

Research Findings and Characterization

- Spectroscopic techniques including IR, ^1H-NMR, and ^13C-NMR confirm the structure of the synthesized compound.

- IR spectra typically show characteristic bands for NH2, SH, C=N, and C=S groups.

- ^1H-NMR signals confirm the presence of aromatic protons, furylmethyl methylene groups, and thiol protons.

- The compound exhibits stability in crystalline form with melting points around 198–200 °C for related triazole thiols.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Hydrazone cyclization with thiourea | Condensation of aldehydes with hydrazine, cyclization with thiourea | High yield, straightforward, well-established | Requires careful control of acidic conditions |

| Potassium dithiocarbazinate route | Formation of dithiocarbazinate, reflux with hydrazine, Schiff base formation | Allows intermediate functionalization, versatile | Multi-step, longer reaction times |

| Industrial continuous flow | Adapted hydrazone and cyclization steps in flow reactors | Scalable, reproducible, efficient | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: The chlorophenyl and furylmethyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups onto the phenyl or furylmethyl moieties.

Scientific Research Applications

5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets and pathways within biological systems. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Position 4 Substituents : Bulky groups (e.g., benzylidene, furylmethyl) enhance steric hindrance, improving target specificity .

- Thiol Group : Critical for hydrogen bonding with enzymatic active sites (e.g., YUCCA, alkaline phosphatase) .

- Chlorophenyl vs. Methoxyphenyl : Chlorine’s electron-withdrawing nature increases membrane permeability, while methoxy groups improve solubility .

Biological Activity

5-(4-Chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound exhibits potential in various pharmacological applications, particularly in anticancer and antimicrobial therapies. The presence of both the triazole and thiol functional groups enhances its biological profile.

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiol, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated that the synthesized derivatives were particularly effective against melanoma cells, showing higher selectivity and potency compared to other cell lines .

- Mechanism of Action : The triazole moiety acts as a pharmacophore that interacts with biological receptors through hydrogen bonding and dipole interactions. This interaction is crucial for its anticancer activity, as it can inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Research indicates that 1,2,4-triazole derivatives possess broad-spectrum activity against various pathogens:

- Antibacterial and Antifungal Effects : Studies have reported that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disrupting microbial cell wall synthesis or function .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been associated with various other pharmacological activities:

- Antioxidant Activity : The thiol group contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress .

- Hypoglycemic Effects : Some studies suggest potential applications in diabetes management through mechanisms that enhance insulin sensitivity and glucose uptake .

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazole derivatives is significantly influenced by their structural features. Key points include:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of Thiol Group | Enhances reactivity and biological interaction |

| Substituents at C5 Position | Modulate potency and selectivity towards cancer cells |

| Aromatic Rings | Influence lipophilicity and receptor binding affinity |

The incorporation of different substituents can lead to variations in activity profiles. For example, compounds with electron-donating groups tend to exhibit increased potency against certain cancer types due to enhanced receptor interactions .

Case Studies

- Synthesis and Evaluation of Triazole Derivatives : A study synthesized a series of hydrazone derivatives containing the triazole moiety. These compounds were evaluated for their cytotoxicity against multiple cancer cell lines, revealing several candidates with promising activity for further development as antitumor agents .

- Hybrid Compounds : Research on hybrid compounds combining triazole with other pharmacophores has shown enhanced biological activities. For instance, isatin-triazole hybrids demonstrated significant inhibition of microtubule affinity-regulating kinase 4 (MARK4), highlighting their potential as novel anticancer agents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.